molecular formula C19H27NO3 B3100974 (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 1381929-92-5

(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No.: B3100974
CAS No.: 1381929-92-5
M. Wt: 317.4 g/mol
InChI Key: MKJIEFSOBYUXJB-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-GOEBONIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 2
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 3
Reactant of Route 3
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 4
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 5
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 6
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Customer
Q & A

Q1: What is the primary molecular target of (-)-tetrabenazine?

A1: (-)-Tetrabenazine primarily targets the vesicular monoamine transporter 2 (VMAT2). [, , ]

Q2: How does (-)-tetrabenazine interact with VMAT2?

A2: (-)-Tetrabenazine acts as an inhibitor of VMAT2, binding to the transporter and preventing it from packaging monoamines, such as dopamine, into synaptic vesicles. [, , ]

Q3: What are the downstream effects of VMAT2 inhibition by (-)-tetrabenazine?

A3: By inhibiting VMAT2, (-)-tetrabenazine reduces the vesicular stores of monoamines in presynaptic neurons. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, effectively reducing their signaling. [, ]

Q4: Which neurological disorders are primarily associated with abnormal dopamine signaling, making them potential targets for (-)-tetrabenazine therapy?

A4: Disorders characterized by hyperkinetic movements, such as Huntington's disease, tardive dyskinesia, Tourette's syndrome, and some forms of dystonia, often involve abnormal dopamine signaling and have shown responsiveness to (-)-tetrabenazine treatment. [, , , , , ]

Q5: Does (-)-tetrabenazine differentiate between dopamine and other monoamines when interacting with VMAT2?

A5: While (-)-tetrabenazine can bind to VMAT2 and inhibit the uptake of various monoamines, research suggests a stronger affinity for dopamine transport compared to other monoamines like norepinephrine and serotonin. [, ]

Q6: What is the molecular formula of (-)-tetrabenazine?

A6: The molecular formula of (-)-tetrabenazine is C19H27NO3. []

Q7: What is the molecular weight of (-)-tetrabenazine?

A7: The molecular weight of (-)-tetrabenazine is 317.42 g/mol. []

Q8: How stable is (-)-tetrabenazine under different storage conditions?

A8: The stability of (-)-tetrabenazine can vary depending on factors like temperature, pH, and exposure to light. Specific studies are needed to determine its stability profile under various conditions. []

Q9: What are some formulation strategies that can be employed to enhance the stability of (-)-tetrabenazine?

A9: Common strategies to improve the stability of drug formulations include using appropriate excipients, controlling pH, protecting from light, and utilizing specific packaging techniques. []

Q10: What is the primary route of administration for (-)-tetrabenazine?

A10: (-)-Tetrabenazine is typically administered orally. [, , , ]

Q11: What is the bioavailability of orally administered (-)-tetrabenazine?

A11: (-)-Tetrabenazine exhibits variable and relatively low oral bioavailability, primarily due to extensive first-pass metabolism. [, , ]

Q12: What are the major metabolic pathways of (-)-benazine in the body?

A12: (-)-Tetrabenazine is rapidly and extensively metabolized, primarily by hepatic enzymes, including cytochrome P450 enzymes. [, , ]

Q13: Have there been any clinical trials evaluating the efficacy of (-)-tetrabenazine in treating chorea associated with Huntington’s disease?

A13: Yes, clinical trials have demonstrated that (-)-tetrabenazine effectively reduces chorea severity in patients with Huntington's disease, as measured by standardized rating scales such as the Unified Huntington's Disease Rating Scale (UHDRS). [, ]

Q14: Are there any established cell-based assays or animal models used to study the efficacy of (-)-tetrabenazine?

A14: Researchers often employ animal models, particularly rodent models, to study the effects of (-)-tetrabenazine on motor symptoms. These models help evaluate its efficacy and potential side effects. []

Q15: Are there any known toxicological concerns associated with (-)-tetrabenazine use?

A15: While generally considered safe, (-)-tetrabenazine can induce various side effects, including sedation, fatigue, depression, and parkinsonism. [, , ]

Q16: Is there a black box warning associated with (-)-tetrabenazine?

A16: Yes, (-)-tetrabenazine carries a black box warning for depression and suicidality, emphasizing the importance of careful patient monitoring and risk assessment. [, ]

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